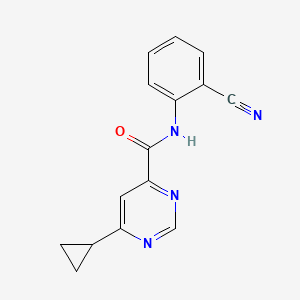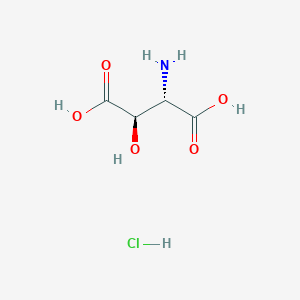
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide, also known as DCDMS, is a chemical compound that has been widely used in scientific research applications. This compound is a sulfonamide derivative and is commonly used as a reagent for the synthesis of various organic compounds.
作用機序
The mechanism of action of 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide is not fully understood. However, it is believed that the compound reacts with amino groups in proteins and peptides to form sulfonamide derivatives. This reaction can be used to modify the properties of proteins and peptides, such as their solubility and stability.
Biochemical and Physiological Effects:
This compound has been shown to have an inhibitory effect on the activity of some enzymes, such as carbonic anhydrase and cholinesterase. It has also been shown to have an effect on the immune system, specifically on the production of cytokines. However, the physiological effects of this compound are not well understood.
実験室実験の利点と制限
One of the advantages of using 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide in lab experiments is its high reactivity with amino groups in proteins and peptides. This reactivity allows for the modification of the properties of these molecules, which can be useful in various research applications. However, one of the limitations of using this compound is its potential toxicity. The compound can be harmful if ingested or inhaled, and precautions should be taken when handling it.
将来の方向性
There are several future directions for the use of 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide in scientific research. One potential direction is the development of new methods for the synthesis of organic compounds using this compound as a reagent. Another direction is the investigation of the physiological effects of this compound, particularly its effect on the immune system. Additionally, the use of this compound as a derivatizing agent for the analysis of other molecules, such as carbohydrates and lipids, could also be explored.
Conclusion:
In conclusion, this compound is a useful compound in scientific research applications. Its high reactivity with amino groups in proteins and peptides allows for the modification of these molecules, which can be useful in various research applications. However, precautions should be taken when handling the compound due to its potential toxicity. There are several future directions for the use of this compound in scientific research, including the development of new methods for the synthesis of organic compounds and investigation of its physiological effects.
合成法
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide can be synthesized by reacting 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride with ammonia. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
科学的研究の応用
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide has been widely used in scientific research applications. It is commonly used as a reagent for the synthesis of various organic compounds such as sulfonamides, amides, and ureas. This compound is also used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry (GC-MS).
特性
IUPAC Name |
2,5-dichloro-3,6-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-4-3-6(9)5(2)8(7(4)10)14(11,12)13/h3H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCILCWXJRGQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)S(=O)(=O)N)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1H-benzo[d]imidazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2642861.png)
![tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B2642866.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2642867.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2642868.png)




![N1-(isoxazol-3-yl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2642876.png)

![(2S,3R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxolane-3-carboxylic acid](/img/structure/B2642878.png)
